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Compound of Interest

Compound Name: (S)-(+)-2-Methylpiperazine

Cat. No.: B108145 Get Quote

(S)-(+)-2-Methylpiperazine (CAS No: 74879-18-8) is a chiral heterocyclic building block of

significant interest within the pharmaceutical and life sciences sectors.[1] Its rigid, diamine

structure serves as a critical scaffold in the synthesis of a wide array of bioactive molecules.

The piperazine moiety is a well-established pharmacophore, and the introduction of a chiral

methyl group at the C2 position allows for precise stereochemical interactions with biological

targets, which is fundamental to modern drug design.[2][3]

This guide provides research, development, and procurement professionals with a

comprehensive overview of the commercial landscape for (S)-(+)-2-Methylpiperazine. We will

delve into sourcing strategies, supplier evaluation, essential quality control protocols, and the

scientific rationale behind these validation steps. Our focus is to empower researchers to

procure this vital synthon with confidence, ensuring the integrity and reproducibility of their

scientific endeavors. The applications for this compound are diverse, ranging from its

established role as a synthon for quinoline antibacterials to its use in developing selective

nicotinic acetylcholine receptor (nAChR) modulators.[4]

Part 1: Commercial Availability and Supplier
Landscape
The procurement of a chiral intermediate like (S)-(+)-2-Methylpiperazine requires careful

consideration of supplier reliability, available purity grades, and the quality of documentation

provided. The compound is readily available from a range of global suppliers, including large

chemical manufacturers, specialized distributors, and online marketplaces.
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Key Supplier Identification
A survey of the market reveals several key suppliers offering (S)-(+)-2-Methylpiperazine, often

with specified purity levels and in various quantities suitable for both laboratory-scale research

and bulk manufacturing. Researchers can source this chemical from primary manufacturers or

reputable distributors who often provide additional logistical and technical support.

Supplier/Vendor Platform Typical Purity Notes

Sigma-Aldrich (Merck) 99%

A well-documented source with

readily available Certificates of

Analysis (CoA) and Safety

Data Sheets (SDS).

TCI (Tokyo Chemical Industry) >97.0% (GC)

Offers various grades and

quantities, often catering to

synthetic chemistry needs.[5]

ChemScene ≥98%

A supplier focused on bioactive

molecules for drug discovery,

providing detailed chemical

data.[6]

Amerigo Scientific 99%

A distributor serving the life

sciences market, highlighting

the compound's quality for

research applications.[7]

ECHEMI / BuyersGuideChem Varies (typically 99%+)

Online marketplaces listing

multiple, often international,

manufacturers and suppliers.

[8][9] Diligence is required to

vet individual sellers.

Chem-Impex ≥ 99% (GC)

Provides the compound as a

key building block for

pharmaceutical and

agrochemical synthesis.[1]
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Expert Insight: When selecting a supplier, especially from broader marketplaces, it is crucial to

move beyond the listed purity. Requesting a lot-specific Certificate of Analysis (CoA) is a non-

negotiable first step. This document provides the authoritative data on purity, optical rotation,

and levels of key impurities for the specific batch you will receive.

Part 2: Quality Assessment and In-House
Verification
While suppliers provide specifications, the "trust but verify" principle is paramount in

pharmaceutical R&D. The ultimate responsibility for compound integrity rests with the end-user.

The primary quality attributes for (S)-(+)-2-Methylpiperazine are its chemical purity and, most

critically, its enantiomeric excess (e.e.).

Understanding the Impurity Profile
Potential impurities can arise from the synthetic route used. Common synthesis strategies

include the chiral resolution of racemic 2-methylpiperazine using a resolving agent like (L)-

tartaric acid or asymmetric synthesis starting from a chiral precursor such as N-Boc-alanine.

[10][11]

Therefore, the key impurities to analyze for are:

(R)-(-)-2-Methylpiperazine: The opposite enantiomer. Its presence can have drastically

different pharmacological effects or act as an inert diluent, affecting molar calculations.

Residual Solvents: From reaction and crystallization steps (e.g., THF, Methanol, Toluene).

Unreacted Starting Materials or Reagents: Depending on the synthetic pathway.[11]

Core Technical Specifications
The table below summarizes the critical chemical and physical properties that define the quality

of (S)-(+)-2-Methylpiperazine.
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Parameter Typical Specification Significance

CAS Number 74879-18-8
Unique identifier for the correct

enantiomer.

Molecular Formula C₅H₁₂N₂
Confirms chemical

composition.[12]

Molecular Weight 100.16 g/mol

Essential for accurate molar

calculations in reaction

stoichiometry.[12]

Appearance
White to off-white crystalline

powder/solid

A simple but important initial

check for gross contamination.

[5][8]

Melting Point 91-93 °C (lit.)
A narrow melting range is

indicative of high purity.

Optical Rotation [α]D ~+6.8° (c=1 in ethanol)

A critical measure of

enantiomeric purity. Significant

deviation suggests

contamination with the (R)-

enantiomer or other chiral

impurities.

Purity (GC/HPLC) ≥98%

Quantifies the amount of the

desired compound relative to

achiral impurities.

Enantiomeric Excess (e.e.) ≥98%

The most critical parameter for

chiral applications, determined

by chiral chromatography.

Workflow for Sourcing and Quality Verification
The following diagram illustrates the logical flow from identifying a potential supplier to

releasing the material for use in experiments.
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Phase 1: Procurement

Phase 2: In-House QC

Phase 3: Disposition

Identify Potential Suppliers
(e.g., Sigma-Aldrich, TCI)

Request Lot-Specific
Certificate of Analysis (CoA) & SDS

Evaluate Supplier Documentation
(Purity, Optical Rotation, Impurities)

Place Order for Qualified Batch

Receive Material &
Perform Visual Inspection

Sample for Analysis

Chiral HPLC Analysis
(Determine Enantiomeric Excess)

Purity Analysis (GC or RP-HPLC)
(Determine Chemical Purity)

Compare Results with
Supplier CoA

Decision Point:
Does Material Meet Spec?

ACCEPT
Release for R&D Use

Yes

REJECT
Contact Supplier

No

Click to download full resolution via product page

Caption: Workflow for sourcing and quality control of (S)-(+)-2-Methylpiperazine.
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Part 3: Experimental Protocol for Quality Control
Verifying the enantiomeric excess (e.e.) is the most critical QC step. Chiral High-Performance

Liquid Chromatography (HPLC) is the gold standard for this analysis.[13]

Protocol: Determination of Enantiomeric Excess by
Chiral HPLC
Objective: To separate and quantify the (S)-(+)- and (R)-(-)- enantiomers of 2-Methylpiperazine

to determine the enantiomeric excess of a supplied sample.

Rationale: Chiral Stationary Phases (CSPs), often based on polysaccharides like cellulose or

amylose, create a chiral environment where enantiomers have different affinities. This

differential interaction leads to different retention times, allowing for their separation and

quantification.[13] Direct analysis can be challenging; derivatization is often employed to

introduce a chromophore for UV detection and improve chromatographic behavior.

Materials:

(S)-(+)-2-Methylpiperazine sample

Derivatizing agent (e.g., Dansyl chloride or a chiral acid chloride)

Aprotic solvent (e.g., acetonitrile)

Tertiary amine base (e.g., triethylamine)

HPLC system with UV detector

Chiral stationary phase column (e.g., Cellulose or Amylose-based CSP)

Mobile phase (e.g., Heptane/Isopropanol mixture)

Methodology:

Sample Derivatization (Preparation):

Accurately weigh ~5 mg of the (S)-(+)-2-Methylpiperazine sample into a clean vial.
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Dissolve the sample in 1 mL of acetonitrile.

Add 1.2 equivalents of triethylamine to the solution.

Add 1.1 equivalents of the derivatizing agent (e.g., Dansyl chloride) and vortex the

mixture.

Allow the reaction to proceed at room temperature for 1 hour, or until complete as

monitored by TLC. This step converts the non-UV active amine into a derivative that can

be easily detected.

Dilute the final reaction mixture to a suitable concentration (~0.1 mg/mL) with the mobile

phase.

HPLC Analysis:

Column: A suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H or

Chiralpak® AD-H).

Mobile Phase: A mixture of heptane and isopropanol (e.g., 90:10 v/v). The exact ratio must

be optimized to achieve baseline separation.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for

Dansyl).

Injection Volume: 10 µL.

Procedure:

Equilibrate the chiral column with the mobile phase for at least 30 minutes until a stable

baseline is achieved.[13]

System Suitability: First, inject a derivatized sample of racemic 2-methylpiperazine to

determine the retention times of both the (S) and (R) enantiomers and to confirm that the
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column is providing adequate separation (Resolution > 1.5).

Inject the prepared sample solution of the supplied (S)-(+)-2-Methylpiperazine.

Record the chromatogram and integrate the peak areas for both enantiomer derivatives.

Data Analysis (Calculation of e.e.):

Identify the major peak corresponding to the (S)-enantiomer and the minor peak (if any)

corresponding to the (R)-enantiomer based on the racemic standard injection.

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_S -

Area_R) / (Area_S + Area_R)] * 100 Where:

Area_S = Peak area of the (S)-enantiomer derivative.

Area_R = Peak area of the (R)-enantiomer derivative.

Trustworthiness: This protocol is self-validating through the initial run of a racemic standard.

This step confirms the identity of each enantiomer peak and demonstrates the system's

capability to separate them, ensuring that the subsequent analysis of the test sample is

accurate and reliable.

Part 4: Safety, Handling, and Storage
(S)-(+)-2-Methylpiperazine is classified as a flammable solid and causes skin and eye

irritation.[12] Proper handling is essential for laboratory safety.

Personal Protective Equipment (PPE): Always use gloves, safety glasses (eyeshields), and a

dust mask (type N95 or equivalent) when handling the solid.

Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat,

sparks, and open flames.[14] Avoid generating dust.

Storage: Store in a tightly closed container in a dry, well-ventilated place designated as a

flammables area.[8]

Conclusion
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(S)-(+)-2-Methylpiperazine is an indispensable chiral building block for modern

pharmaceutical research. Its commercial availability is robust, but this accessibility necessitates

a rigorous and scientifically-grounded approach to procurement and quality control. By

combining careful supplier vetting with mandatory in-house analytical verification, particularly

chiral HPLC analysis, researchers can ensure the stereochemical integrity of their starting

materials. This diligence is the foundation upon which reliable, reproducible, and ultimately

successful drug discovery programs are built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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